molecular formula C33H36FN5O3 B10770871 N',2-diphenylquinoline-4-carbohydrazide 8m

N',2-diphenylquinoline-4-carbohydrazide 8m

Cat. No.: B10770871
M. Wt: 569.7 g/mol
InChI Key: KQNYTTDHCMFOME-UHFFFAOYSA-N
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Description

N’,2-diphenylquinoline-4-carbohydrazide 8m is a synthetic organic compound known for its role as a potent antagonist of the neurokinin-3 receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders .

Chemical Reactions Analysis

N’,2-diphenylquinoline-4-carbohydrazide 8m undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

N’,2-diphenylquinoline-4-carbohydrazide 8m has a wide range of scientific research applications:

Comparison with Similar Compounds

N’,2-diphenylquinoline-4-carbohydrazide 8m is unique compared to other similar compounds due to its high selectivity and potency as a neurokinin-3 receptor antagonist. Similar compounds include:

Properties

Molecular Formula

C33H36FN5O3

Molecular Weight

569.7 g/mol

IUPAC Name

methyl N-[[3-[(4-tert-butylpiperazin-1-yl)methyl]-8-fluoro-2-phenylquinoline-4-carbonyl]amino]-N-phenylcarbamate

InChI

InChI=1S/C33H36FN5O3/c1-33(2,3)38-20-18-37(19-21-38)22-26-28(31(40)36-39(32(41)42-4)24-14-9-6-10-15-24)25-16-11-17-27(34)30(25)35-29(26)23-12-7-5-8-13-23/h5-17H,18-22H2,1-4H3,(H,36,40)

InChI Key

KQNYTTDHCMFOME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCN(CC1)CC2=C(N=C3C(=C2C(=O)NN(C4=CC=CC=C4)C(=O)OC)C=CC=C3F)C5=CC=CC=C5

Origin of Product

United States

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